(E)-1-[4-[1-(2-methylpropyl)benzimidazol-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one
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Overview
Description
1-[4-[1-(2-methylpropyl)-2-benzimidazolyl]-1-piperazinyl]-3-phenyl-2-propen-1-one is a N-arylpiperazine.
Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, including compounds similar to (E)-1-[4-[1-(2-methylpropyl)benzimidazol-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one, are used as corrosion inhibitors. A study by Yadav et al. (2016) on similar benzimidazole derivatives showed their effectiveness in preventing corrosion of steel in hydrochloric acid solutions. The study utilized various techniques like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the inhibition efficiency (Yadav et al., 2016).
Anticancer Activity
Benzimidazole derivatives have shown potential in anticancer research. Çiftçi et al. (2021) synthesized novel benzimidazole derivatives and evaluated their anticancer activities against lung adenocarcinoma and rat glioma cell lines. Their study found that some of these compounds exhibited significant antitumor activities, highlighting the potential of benzimidazole derivatives in cancer treatment (Çiftçi et al., 2021).
Antifungal and Antibacterial Properties
Research has also explored the antifungal and antibacterial properties of benzimidazole derivatives. For example, Gadhave et al. (2012) investigated the antifungal screening of 1-methyl-2-aminophenyl-4(N4-alkyl/aryl piperazinyl) benzimidazole derivatives. These compounds exhibited moderate antifungal activity against specific strains, suggesting their potential as antifungal agents (Gadhave et al., 2012).
Anthelmintic Activity
Benzimidazole derivatives are also known for their anthelmintic (anti-parasitic) properties. A study by Mavrova et al. (2006) synthesized piperazine derivatives of benzimidazole and tested them for antihelminthic activity. Some compounds showed higher activity against certain parasites compared to standard treatments, indicating their effectiveness as anthelmintic agents (Mavrova et al., 2006).
properties
Product Name |
(E)-1-[4-[1-(2-methylpropyl)benzimidazol-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
---|---|
Molecular Formula |
C24H28N4O |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(E)-1-[4-[1-(2-methylpropyl)benzimidazol-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C24H28N4O/c1-19(2)18-28-22-11-7-6-10-21(22)25-24(28)27-16-14-26(15-17-27)23(29)13-12-20-8-4-3-5-9-20/h3-13,19H,14-18H2,1-2H3/b13-12+ |
InChI Key |
QBHTUAJZNQZEGR-OUKQBFOZSA-N |
Isomeric SMILES |
CC(C)CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
SMILES |
CC(C)CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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